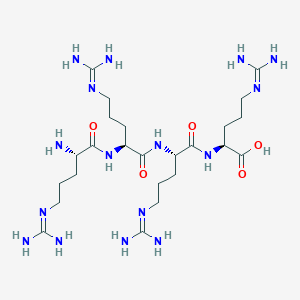

H-Arg-Arg-Arg-Arg-OH

Descripción general

Descripción

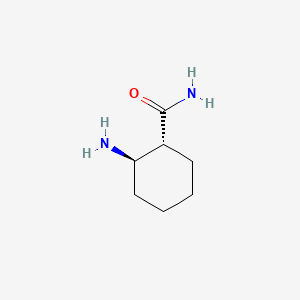

“H-Arg-Arg-Arg-Arg-OH”, also known as Triarginine, is a synthetic compound . It consists of four arginine residues . It is used in cell-penetrating peptide-based gene delivery vehicles .

Synthesis Analysis

The synthesis of peptides containing an arginine residue has been studied . A variant of the solid-phase synthesis of arginine-containing peptides was proposed . The synthesis of a cross-linked hyaluronic acid with arginine as a natural and safe cross-linking agent has also been reported .Molecular Structure Analysis

Arginine is a natural amino acid with a unique chemical structure . It is highly effective in enhancing protein refolding and solubilization, suppressing protein-protein interaction and aggregation, and reducing the viscosity of high concentration protein formulations .Chemical Reactions Analysis

The Edman degradation is a chemical method of peptide sequencing that involves cleaving one amino acid at a time from an end of the peptide chain . A condensation reaction between 1,2-aminothiol and 2-cyanobenzothiazole has been reported to occur in vitro and in living cells under the control of either pH, disulfide reduction, or enzymatic cleavage .Physical And Chemical Properties Analysis

The molecular weight of “H-Arg-Arg-Arg-Arg-OH” is 486.58 . Its chemical formula is C₁₈H₃₈N₁₂O₄ . It is stored at temperatures below -15°C .Aplicaciones Científicas De Investigación

Radical Generation in Arginine Reactions

The reactions of L-arginine with hydroxyl radical (OH) and sulfate radical anion (SO4−) generate various arginine radicals. These radicals exhibit different kinetic properties and could include the δ-C-centered Arg radical and CO2 radical anion. This study has implications for understanding the behavior of arginine in radical-based reactions (Ito, Morimoto, Fujita, & Nishimoto, 2009).

Biocatalysis for Hydroxyarginine Production

3-Hydroxyarginine (3-OH-Arg), an intermediate in the synthesis of the antibiotic viomycin, has been efficiently produced using protein engineering and recombinant whole-cell biocatalysis. This biocatalytic approach is significant for the commercial production of hydroxylated amino acids (Mao, Liu, Gao, Zhu, Sun, Lu, & Qin, 2020).

Oxidation of Amino Acid Derivatives

A study on the oxidation of amino acid derivatives, including arginine, by hydroxyl radicals explored the reaction mechanisms and favored products. It provides insights into the chemical behavior of arginine derivatives under oxidative stress conditions (Uranga, Mujika, Grande-Aztatzi, & Matxain, 2018).

Antibiotic Resistance Gene Removal

The electro-peroxone (EP) process, which generates hydroxyl radicals, was studied for its efficiency in removing antibiotic-resistant bacteria and antibiotic resistance genes (ARGs) in water treatment. This research is crucial for understanding the role of hydroxyl radicals in water purification and public health safety (Zheng, Zhang, Zhang, Wang, & Yu, 2023).

Protease Inhibition Studies

Peptides containing arginine were investigated for their effects on various proteases. These studies have implications for understanding the biochemical interactions of arginine-containing peptides and their potential therapeutic applications (Markowska, Bruzgo, Surazynski, & Midura-Nowaczek, 2013).

Mecanismo De Acción

Direcciones Futuras

Arginine and its salts have shown potential in enhancing protein refolding and solubilization, suppressing protein-protein interaction and aggregation, and reducing the viscosity of high concentration protein formulations . This suggests that they could have a wide range of applications in the future, particularly in the pharmaceutical and biomedical fields .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50N16O5/c25-13(5-1-9-34-21(26)27)17(41)38-14(6-2-10-35-22(28)29)18(42)39-15(7-3-11-36-23(30)31)19(43)40-16(20(44)45)8-4-12-37-24(32)33/h13-16H,1-12,25H2,(H,38,41)(H,39,42)(H,40,43)(H,44,45)(H4,26,27,34)(H4,28,29,35)(H4,30,31,36)(H4,32,33,37)/t13-,14-,15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKYOGLOHFFQID-VGWMRTNUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50N16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Arg-Arg-Arg-Arg-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl [(1S)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B3256238.png)

![Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide](/img/structure/B3256242.png)

![4-Amino-6-[2-(naphthalen-1-yl)hydrazinylidene]-5-oxo-3-[(E)-(4-sulfophenyl)diazenyl]-5,6-dihydronaphthalene-1-sulfonic acid](/img/structure/B3256262.png)

![(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine dihydrochloride](/img/structure/B3256281.png)

![(2r)-2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B3256283.png)